O-Benzyl Posaconazole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

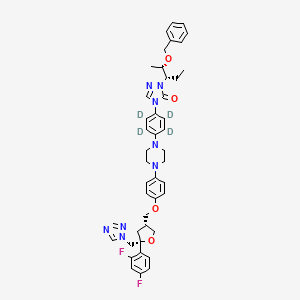

Structure

2D Structure

Properties

IUPAC Name |

2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1/i10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBSQKGAKKWACB-RBPHCDHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)OCC8=CC=CC=C8)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Benzyl Posaconazole-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of O-Benzyl Posaconazole-d4 in modern analytical research, particularly in the bioanalysis of the potent antifungal agent, Posaconazole. This document provides a comprehensive overview of its application as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, complete with detailed experimental protocols and data presentation.

Introduction: The Need for a High-Fidelity Internal Standard

Posaconazole is a broad-spectrum triazole antifungal agent used in the treatment and prophylaxis of invasive fungal infections. Accurate quantification of Posaconazole in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological samples necessitates the use of an internal standard that can compensate for variations during sample preparation and analysis.

This compound is the deuterated form of O-Benzyl Posaconazole. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification. While this compound is a precursor, in bioanalytical applications measuring Posaconazole, the active moiety, a deuterated Posaconazole standard (like Posaconazole-d4), is typically used. This compound serves as a crucial starting material for the synthesis of this labeled internal standard.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and application in the laboratory.

| Property | Value |

| Chemical Formula | C₄₄H₄₄D₄F₂N₈O₄ |

| Molecular Weight | 794.92 g/mol |

| CAS Number | 1246818-95-0 |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol (B129727) and Acetonitrile (B52724) |

| Storage | Recommended storage at -20°C |

Application in Bioanalytical Method Development

The primary application of this compound is as a precursor for the synthesis of Posaconazole-d4, which is then used as an internal standard in LC-MS/MS methods for the quantification of Posaconazole in biological matrices such as plasma. The following sections detail a representative experimental protocol for such an application.

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard (Posaconazole-d4) is added to the biological sample at the beginning of the sample preparation process. The ratio of the mass spectrometric response of the analyte (Posaconazole) to that of the internal standard is then used to calculate the concentration of the analyte in the unknown sample. This ratio remains constant even if there are losses during sample extraction or fluctuations in the instrument's performance.

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Detailed Experimental Protocol: Quantification of Posaconazole in Human Plasma

This protocol is a representative example based on established methodologies for the bioanalysis of Posaconazole.

3.2.1. Materials and Reagents

-

Posaconazole reference standard

-

Posaconazole-d4 internal standard (synthesized from this compound)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

3.2.2. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare individual stock solutions of Posaconazole and Posaconazole-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Posaconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 5 ng/mL to 5000 ng/mL.

-

Internal Standard Working Solution: Dilute the Posaconazole-d4 stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and QC samples at low, medium, and high concentrations.

3.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Posaconazole-d4).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Caption: Experimental workflow for plasma sample preparation.

3.2.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate Posaconazole from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Posaconazole: Precursor ion (m/z) → Product ion (m/z)

-

Posaconazole-d4: Precursor ion (m/z) → Product ion (m/z) (with a +4 Da shift from the unlabeled analyte)

-

3.2.5. Data Analysis and Quantification

The concentration of Posaconazole in the unknown samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentrations in the test samples.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its role as a precursor to the stable isotope-labeled internal standard, Posaconazole-d4, is fundamental to the development of robust, accurate, and precise bioanalytical methods. The use of such high-fidelity internal standards in LC-MS/MS assays ensures the reliability of pharmacokinetic and other clinical data, ultimately contributing to the safe and effective use of Posaconazole in patients.

O-Benzyl Posaconazole-d4 molecular weight and formula

An In-Depth Technical Guide to O-Benzyl Posaconazole-d4

This technical guide provides essential information on this compound, a deuterated analog of an impurity of the antifungal agent posaconazole. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in analytical methodologies.

Core Physicochemical Properties

This compound is a stable isotope-labeled form of O-Benzyl Posaconazole. The incorporation of four deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of O-Benzyl Posaconazole or related compounds.

| Property | Value |

| Chemical Formula | C44H44D4F2N8O4[1][2][3] |

| Molecular Weight | 794.92 g/mol [1][2][3] |

| CAS Number | 1246818-95-0[1][2][3] |

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of posaconazole. Its structural similarity to the analyte ensures comparable extraction efficiency and ionization response in mass spectrometry, while its mass difference allows for clear differentiation.

Below is a diagram illustrating a typical workflow for a pharmacokinetic study employing a deuterated internal standard.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Experimental Protocol: Quantification of O-Benzyl Posaconazole in Plasma

This section details a representative protocol for the quantification of O-Benzyl Posaconazole in a biological matrix using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

1. Preparation of Stock Solutions and Calibration Standards:

- Prepare a 1 mg/mL stock solution of O-Benzyl Posaconazole (the analyte) in methanol.

- Prepare a 1 mg/mL stock solution of this compound (the internal standard, IS) in methanol.

- Create a series of working solutions for the calibration curve by serially diluting the analyte stock solution.

- Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

- Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

- Add 10 µL of the IS working solution to each tube and vortex briefly.

- Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

- Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Analysis:

- UPLC System: Waters ACQUITY UPLC or equivalent.

- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the analyte from matrix components.

- Injection Volume: 5 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), positive.

- Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the IS.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the IS.

- Calculate the peak area ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Biological Context: Mechanism of Action of Posaconazole

O-Benzyl Posaconazole is a precursor to the active pharmaceutical ingredient, Posaconazole. Posaconazole, like other triazole antifungals, targets the ergosterol (B1671047) biosynthesis pathway in fungi. This pathway is crucial for the integrity of the fungal cell membrane. The diagram below illustrates the inhibition point.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Antifungal Drug Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in the quantitative analysis of antifungal drugs. Accurate therapeutic drug monitoring (TDM) is paramount for optimizing efficacy and minimizing toxicity of antifungal agents. The use of stable isotope-labeled internal standards, particularly deuterated analogues, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for achieving the highest levels of accuracy and precision in this field. This guide provides a comprehensive overview of the available deuterated standards, detailed experimental protocols, and the underlying principles of their application.

The Indispensable Role of Deuterated Internal Standards

In LC-MS/MS analysis, especially in complex biological matrices like plasma or serum, deuterated internal standards are considered the gold standard.[1] These standards are synthetic versions of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte.

The key advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects.[3] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.

-

Compensation for Sample Preparation Variability: Losses during sample extraction, handling, and injection can introduce significant errors. A deuterated internal standard, added to the sample at the beginning of the workflow, experiences the same losses as the analyte. This allows for accurate correction of any variability introduced during sample processing.

-

Improved Method Robustness and Reproducibility: By accounting for variations in instrument performance and sample matrix, deuterated internal standards lead to more robust and reproducible analytical methods, which is crucial for reliable therapeutic drug monitoring.

Commercially Available Deuterated Antifungal Standards

A range of deuterated internal standards for various classes of antifungal drugs are commercially available. The triazole class of antifungals is particularly well-catered for in this regard.

Table 1: Commercially Available Deuterated Internal Standards for Antifungal Drugs

| Antifungal Drug | Deuterated Internal Standard | Degree of Deuteration |

| Triazoles | ||

| Fluconazole | Fluconazole-d4 | d4 |

| Itraconazole | Itraconazole-d5[4] | d5 |

| Itraconazole-d3 | d3 | |

| Itraconazole-d9 | d9 | |

| Posaconazole | Posaconazole-d4[5] | d4 |

| Voriconazole | Voriconazole-d3[6] | d3 |

| Isavuconazole | Isavuconazole-d4[7] | d4 |

| Echinocandins | ||

| Micafungin | [¹³C₆]-Micafungin* | ¹³C₆ |

| Anidulafungin (B1665494) | Information not readily available | - |

| Caspofungin | Information not readily available | - |

*Note: While not deuterated, [¹³C₆]-Micafungin is a stable isotope-labeled internal standard that serves the same purpose and is commercially available. The availability of deuterated standards for anidulafungin and caspofungin is limited based on current information. Researchers often utilize structurally similar compounds as internal standards for these molecules.[8][9]

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the analysis of triazole antifungal drugs using deuterated internal standards with LC-MS/MS. These protocols are based on established and validated methods from the scientific literature.

General Experimental Workflow

The general workflow for the analysis of antifungal drugs using deuterated internal standards can be visualized as follows:

Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and effective method for extracting antifungal drugs from plasma or serum samples.

Protocol:

-

To a 100 µL aliquot of patient plasma or serum in a microcentrifuge tube, add a known concentration of the corresponding deuterated internal standard (e.g., 50 µL of a 100 ng/mL solution of voriconazole-d3 (B562635) in methanol).

-

Add 400 µL of cold acetonitrile (B52724) (containing 0.1% formic acid to improve protein precipitation and analyte stability).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following tables summarize typical LC-MS/MS parameters for the analysis of common triazole antifungals.

Table 2: Typical Liquid Chromatography Parameters

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Table 3: Typical Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Voriconazole | 350.1 | 281.1 |

| Voriconazole-d3 | 353.1 | 284.1 |

| Posaconazole | 701.3 | 683.3 |

| Posaconazole-d4 | 705.3 | 687.3 |

| Itraconazole | 705.3 | 392.3 |

| Itraconazole-d5 | 710.3 | 397.3 |

| Isavuconazole | 438.1 | 224.1 |

| Isavuconazole-d4 | 442.1 | 224.1 |

Note: These are example transitions and should be optimized for the specific instrument being used.

Quantitative Data and Method Performance

The use of deuterated internal standards allows for the development of highly accurate and precise analytical methods. The following table summarizes typical performance characteristics of LC-MS/MS methods for triazole antifungal drugs.

Table 4: Typical Method Performance Characteristics

| Antifungal Drug | Calibration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |

| Voriconazole | 50 - 10,000 | < 5% | < 7% | 95 - 105% | > 85% |

| Posaconazole | 2 - 1,000 | < 10% | < 10% | 90 - 110% | > 90% |

| Itraconazole | 1 - 500 | < 10% | < 15% | 85 - 115% | > 80% |

| Isavuconazole | 150 - 10,000 | < 10% | < 10% | 90 - 110% | > 90% |

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of antifungal drugs is crucial for interpreting TDM results and for the development of new therapeutic agents.

Azole Antifungals: Inhibition of Ergosterol (B1671047) Biosynthesis

Azole antifungals, such as voriconazole, posaconazole, and itraconazole, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in fungal cell death or growth inhibition.

Polyene Antifungals: Binding to Ergosterol

Amphotericin B, a polyene antifungal, has a different mechanism of action. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This disrupts the integrity of the membrane, leading to leakage of intracellular components and ultimately cell death.

Synthesis of Deuterated Internal Standards

While detailed synthetic protocols are often proprietary, the general approach to synthesizing deuterated internal standards involves introducing deuterium atoms into the molecule at positions that are not susceptible to exchange with hydrogen atoms in solution. This is typically achieved through:

-

Deuterated Starting Materials: Utilizing commercially available deuterated building blocks in the synthetic route of the drug molecule.

-

Deuterium Gas (D₂): Employing catalytic deuteration reactions to introduce deuterium across double or triple bonds.

-

Deuterated Solvents and Reagents: Using deuterated solvents (e.g., deuterated methanol, D₂O) and reagents (e.g., sodium borodeuteride) in specific synthetic steps.

The synthesis is carefully designed to ensure high isotopic purity and stability of the final deuterated product.

Conclusion

Deuterated internal standards are indispensable tools for the accurate and precise quantification of antifungal drugs in biological matrices. Their ability to compensate for matrix effects and sample preparation variability makes them the gold standard in LC-MS/MS-based therapeutic drug monitoring. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering practical insights into the available standards, detailed experimental protocols, and the fundamental principles governing their use. The continued development and application of these standards will undoubtedly contribute to the optimization of antifungal therapy and improved patient outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. lcms.cz [lcms.cz]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of the antifungal drug anidulafungin by LC-online SPE-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Benzyl Posaconazole-d4 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of O-Benzyl Posaconazole-d4, a critical deuterated intermediate in the synthesis of labeled Posaconazole. This document is intended to support research, development, and analytical activities involving this compound.

Introduction

This compound is the deuterium-labeled form of O-Benzyl Posaconazole, a key precursor in the synthesis of Posaconazole, a broad-spectrum triazole antifungal agent.[1][2] The incorporation of deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for pharmacokinetic and metabolic studies of Posaconazole using mass spectrometry-based analytical methods. Its application is primarily as a precursor to labeled Posaconazole for research and as an analytical standard.[1][3]

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, a combination of data from suppliers and computed properties provides a detailed profile.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4 | [3] |

| CAS Number | 1246818-95-0 | [4][5] |

| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄ | [3][4][5] |

| Molecular Weight | 794.92 g/mol | [3][4][5] |

| Appearance | Light Purple Foam or Pale Beige Solid | [1][6] |

Computed Physical and Chemical Properties

The following properties have been calculated using computational models and provide valuable insights into the molecule's behavior.

| Property | Value | Source(s) |

| Exact Mass | 794.40176535 Da | [7] |

| Monoisotopic Mass | 794.40176535 Da | [7] |

| XLogP3 | 6.6 | [7] |

| Topological Polar Surface Area | 101 Ų | [7] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 11 | [8] |

| Rotatable Bond Count | 15 | [8] |

| Complexity | 1320 | [7] |

Solubility and Stability

| Property | Information | Source(s) |

| Solubility | No quantitative data is publicly available. It is qualitatively described as slightly soluble in Chloroform and Methanol. | [9] |

| Storage | Store at -20°C in a freezer for long-term stability. | [9] |

Note: Experimental data for properties such as melting point and boiling point are not available in the public domain.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not publicly available and are likely proprietary to the manufacturers. However, based on the known synthesis of Posaconazole and analytical methods for related compounds, the following sections outline probable methodologies.

Synthesis Pathway

O-Benzyl Posaconazole is a key intermediate in the multi-step synthesis of Posaconazole. The synthesis of the deuterated analog would likely follow a similar pathway, introducing a deuterated starting material at an appropriate step. A general, non-deuterated synthesis is described in the literature.

A crucial step in the synthesis of Posaconazole involves the coupling of two complex intermediates, followed by the formation of the triazolone ring and subsequent debenzylation.

Caption: Synthetic pathway of Posaconazole highlighting the O-Benzyl Posaconazole intermediate.

The synthesis of this compound would necessitate the use of a deuterated precursor, likely the aryl piperazine amine, to introduce the deuterium labels onto the phenyl ring.

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While a specific method for this compound is not published, a stability-indicating RP-HPLC method for Posaconazole and its impurities, including O-Benzyl Posaconazole, can be adapted.

3.2.1. Proposed HPLC Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 260 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10-20 µL |

3.2.2. Experimental Workflow for Analysis

Caption: A proposed analytical workflow for the quality control of this compound.

Signaling Pathways

This compound is a synthetic intermediate and is not expected to have direct biological activity or be involved in specific signaling pathways. Its primary role is in the synthesis of Posaconazole. Posaconazole itself acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. This disruption of ergosterol synthesis leads to the antifungal effect.

Conclusion

This compound is a specialized chemical used as an internal standard and a precursor in the synthesis of labeled Posaconazole. While detailed experimental data on its physical properties are scarce, the available information on its chemical identity and computed properties, combined with established analytical techniques for related compounds, provides a solid foundation for its use in a research and development setting. The methodologies outlined in this guide are based on the available scientific literature and are intended to serve as a starting point for the development of specific, validated protocols.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl Posaconazole | C44H48F2N8O4 | CID 53423931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Deuterium Switch: An In-depth Technical Guide to the Role of Deuterium Labeling in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), has emerged as a powerful tool in modern drug discovery and development. This technique, often referred to as "deuterium switching," can significantly alter the pharmacokinetic properties of a drug, leading to improved therapeutic profiles. This guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in pharmacokinetic (PK) studies, offering a technical resource for researchers in the field.

Core Principles: The Kinetic Isotope Effect

The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the difference in mass between deuterium and protium (B1232500) (the most common isotope of hydrogen).[1][2] Consequently, chemical reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond must be broken instead.[1][2]

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the breaking of C-H bonds.[3][4] By strategically replacing hydrogen atoms at these metabolically vulnerable positions—often called "soft spots"—with deuterium, the rate of metabolism can be significantly reduced.[5][6] This can lead to a cascade of beneficial pharmacokinetic changes, including:

-

Increased Half-life (t½): A slower rate of metabolism means the drug remains in the body for a longer period.[7][8]

-

Increased Exposure (AUC): The total systemic exposure to the drug is enhanced.[7][9]

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[7]

-

Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites.[9][10]

These modifications can translate into significant clinical advantages, such as reduced dosing frequency, improved patient compliance, and a better safety profile.[3][11]

Quantitative Data Presentation: Comparative Pharmacokinetics

The impact of deuterium labeling on pharmacokinetic parameters is best illustrated through quantitative data. The following tables summarize the comparative PK parameters of several deuterated drugs versus their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine (B1681281) Active Metabolites [7][9][12][13]

| Parameter | Deutetrabenazine (Metabolites) | Tetrabenazine (Metabolites) | Fold Change |

| AUC0–inf (ng·h/mL) | 283.0 | 142.0 | 2.0 |

| Cmax (ng/mL) | 26.1 | 22.9 | 1.1 |

| t½ (h) | 9.4 | 4.5 | 2.1 |

| Tmax (h) | 3.0 | 2.0 | 1.5 |

Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine) following a single oral dose.

Table 2: Comparative Pharmacokinetic Parameters of d₉-Methadone and Methadone in Mice [7]

| Parameter | d₉-Methadone | Methadone | Fold Change |

| AUC0-8h (ng·h/mL) | 2151 ± 386 | 376 ± 98 | 5.7 |

| Cmax (ng/mL) | 1023 ± 156 | 231 ± 45 | 4.4 |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 |

Data from intravenous administration in CD-1 male mice.

Table 3: Comparative Pharmacokinetic Profile of Deutivacaftor (Ivacaftor-d9) and Ivacaftor [12][14][15]

| Parameter | Deutivacaftor (CTP-656) | Ivacaftor | Key Observation |

| AUC | ~3-fold greater | Baseline | Substantially increased total drug exposure. |

| Plasma Concentration at 24 hours (C₂₄) | ~3-fold greater | Baseline | Higher sustained plasma levels. |

| Half-life (t₁/₂) | ~40% longer | Baseline | Slower elimination from the body. |

Data from a single 150 mg oral dose in healthy volunteers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacokinetic properties of deuterated drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a fundamental in vitro experiment to assess the metabolic stability of a compound and to determine the kinetic isotope effect.[1][16][17]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its non-deuterated analog in human liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated) stock solutions (e.g., 10 mM in DMSO).

-

Pooled human liver microsomes (HLMs) (e.g., 20 mg/mL stock).

-

Phosphate (B84403) buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).

-

Ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).

-

96-well plates.

-

Incubator capable of maintaining 37°C with shaking.

-

Centrifuge.

-

LC-MS/MS system.

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a working solution of HLMs by diluting the stock to a final concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare a working solution of the test compounds (deuterated and non-deuterated) at a final concentration of 1 µM in the incubation mixture.

-

-

Incubation:

-

In a 96-well plate, combine the HLM solution and the test compound solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.

-

-

Sample Processing:

-

Vortex the plate to ensure thorough mixing.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Compare the CLint and t½ values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.

-

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of a deuterated and non-deuterated drug in rats.[18][19]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following oral administration to rats.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain).

-

Test compounds (deuterated and non-deuterated) formulated for oral administration.

-

Oral gavage needles.

-

Blood collection supplies (e.g., tubes with anticoagulant).

-

Centrifuge.

-

Freezer for plasma storage (-80°C).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate the rats to the housing conditions for a sufficient period before the study.

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design with an adequate washout period can also be utilized.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein or cannula).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

-

Statistically compare the pharmacokinetic parameters between the two groups.

-

Protocol 3: LC-MS/MS Bioanalytical Method

A robust and validated LC-MS/MS method is crucial for the accurate quantification of deuterated and non-deuterated drugs in biological matrices.[20][22][23][24]

Objective: To develop and validate a method for the quantitative analysis of a drug and its deuterated analog in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Tetrabenazine and its metabolites): [23]

-

Column: Zorbax SB C18 column.

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 60:40 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example for Tetrabenazine): [23]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tetrabenazine: m/z 318.2 → 191.1

-

α-dihydrotetrabenazine: m/z 320.2 → 193.1

-

β-dihydrotetrabenazine: m/z 320.2 → 193.1

-

Deuterated Internal Standard (e.g., Tetrabenazine-d7): m/z 325.2 → 198.1

-

-

Source Parameters: Optimize ion spray voltage, temperature, and gas flows for maximum sensitivity.

Sample Preparation:

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins. Analyze the supernatant.[7]

-

Liquid-Liquid Extraction (LLE): To a 200 µL plasma sample, add the internal standard and an extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.[7]

Mandatory Visualizations

Metabolic Pathway Diagrams

The following diagrams illustrate the metabolic pathways of tetrabenazine and paroxetine (B1678475), highlighting the sites of metabolism where deuterium labeling can have a significant impact.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study comparing a deuterated drug to its non-deuterated analog.

Conclusion

Deuterium labeling has become an established and valuable strategy in modern drug development. By leveraging the kinetic isotope effect, medicinal chemists can intelligently modify the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. A thorough understanding of the underlying principles, coupled with the application of rigorous experimental protocols as outlined in this guide, is essential for successfully harnessing the "deuterium switch" to develop innovative and improved medicines.

References

- 1. Pharmacokinetics of methadone during maintenance therapy: pulse labeling with deuterated methadone in the steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]

- 3. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanzacaftor, Tezacaftor and Deutivacaftor - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Current Concepts in Methadone Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites in Dried Blood Spots: Comparison With Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation [mdpi.com]

- 22. Developing of LC/MS method with microwave assisted extraction for determination of methadone and it major metabolite (EDDP) in the blood of patients of methadone maintenance treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

O-Benzyl Posaconazole-d4: A Precursor for Labeled Posaconazole in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and application of O-Benzyl Posaconazole-d4 as a crucial precursor for the production of isotopically labeled Posaconazole (Posaconazole-d4). Labeled Posaconazole is an indispensable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies, serving as an internal standard for accurate quantification in bioanalytical assays. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for the debenzylation of the precursor, and methods for the purification and characterization of the final labeled product. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. To accurately determine its concentration in biological matrices, a stable isotopically labeled internal standard is required for mass spectrometry-based bioanalytical methods. Posaconazole-d4, a deuterated analog of Posaconazole, serves this purpose, and this compound is its immediate precursor. The benzyl (B1604629) protecting group on the secondary alcohol of the side chain is removed in the final synthetic step to yield the desired labeled active pharmaceutical ingredient (API). This guide focuses on the critical conversion of this compound to Posaconazole-d4.

Synthesis of Labeled Posaconazole from this compound

The final step in the synthesis of Posaconazole-d4 is the deprotection of the benzyl ether in this compound. This is typically achieved through catalytic hydrogenation.

Chemical Transformation

The chemical transformation involves the cleavage of the O-benzyl ether bond to yield the free hydroxyl group of Posaconazole-d4 and toluene (B28343) as a byproduct. The deuterium (B1214612) labels on the phenyl ring of the triazolone moiety remain intact throughout this process.

Experimental Protocols

Two primary methods for the debenzylation of O-Benzyl Posaconazole are detailed below, based on established procedures for the non-labeled compound. These protocols are directly applicable to the deuterated analog.

Method 1: Catalytic Hydrogenolysis with Formic Acid

This method employs palladium on carbon (Pd/C) as the catalyst and formic acid as the hydrogen source.

-

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Formic Acid

-

Water

-

Ammonia (B1221849) solution

-

-

Procedure:

-

In a round bottom flask, dissolve this compound (1.0 g) in methanol (20 mL).

-

Add 10% Pd/C (0.1 g) and formic acid (10 mL).

-

Heat the reaction mixture to 60°C and maintain for 4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the filter cake with methanol (10 mL).

-

Quench the filtrate by adding it to ice-cooled water (120 mL) under stirring.

-

Adjust the pH of the solution to 4.0-5.0 using an ammonia solution to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield Posaconazole-d4.

-

Method 2: Catalytic Hydrogenation with Hydrogen Gas

This method utilizes hydrogen gas as the hydrogen source in the presence of a palladium catalyst.

-

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

An appropriate acid (e.g., methanesulfonic acid or hydrochloric acid)

-

-

Procedure:

-

In a high-pressure reactor (Parr shaker), charge this compound (1.0 g), methanol (10 mL), and a catalytic amount of a suitable acid.

-

Add 10% Pd/C (0.1 g).

-

Pressurize the reactor with hydrogen gas to 5 kg/cm ² and stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Release the hydrogen pressure and filter the reaction mixture to remove the catalyst.

-

The filtrate containing Posaconazole-d4 can then be subjected to purification.

-

Purification of Posaconazole-d4

The crude Posaconazole-d4 obtained from the debenzylation reaction can be purified by recrystallization.

-

Procedure:

-

Dissolve the crude product in a suitable solvent, such as isopropanol, at an elevated temperature.

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

The following tables summarize the key chemical and physical properties of this compound and the expected quantitative data for the synthesis of Posaconazole-d4.

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₄H₄₄D₄F₂N₈O₄ | [1] |

| Molecular Weight | 794.92 g/mol | [1] |

| CAS Number | 1246818-95-0 | [1] |

| Appearance | Light Purple Foam | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Table 2: Representative Quantitative Data for Debenzylation Reaction

| Parameter | Method 1 (Formic Acid) | Method 2 (H₂ Gas) | Reference |

| Typical Yield | ~80% | 75-85% | [2] |

| Purity (by HPLC) | >99% | >99.5% | [3] |

| Isotopic Enrichment | >99% | >99% | [4] |

Note: The yield and purity are based on the synthesis of non-labeled Posaconazole and are representative of what can be expected for the deuterated analog. Isotopic enrichment is a critical parameter for the final product and should be determined experimentally.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the synthesis of Posaconazole-d4 from its O-benzyl protected precursor.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 3. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, achieving accurate and precise quantification of target analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard for quantitative analysis, particularly in mass spectrometry-based assays. This in-depth technical guide provides a comprehensive overview of the core principles of SIL-IS, detailed experimental protocols, and a comparative analysis of their performance, empowering researchers to generate high-quality, reliable, and defensible data.

Core Principles of Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] The fundamental principle behind the use of SIL-IS is that they are chemically identical to the analyte, and therefore exhibit nearly identical physicochemical properties.[1] This includes similar extraction recovery, chromatographic retention times, and ionization efficiency in the mass spectrometer.[2][3]

By adding a known amount of the SIL-IS to a sample at the beginning of the analytical workflow, it acts as a perfect comparator for the endogenous analyte. The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[1] Any loss of analyte during sample preparation or variations in instrument response will affect the SIL-IS to the same extent.[2][3] Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, allowing for highly accurate and precise quantification, a technique known as isotope dilution mass spectrometry (IDMS) .

The use of SIL-IS is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][5][6]

The Advantages of Employing SIL-IS

The superiority of SIL-IS over other quantification strategies, such as external standards and analog (or structural analog) internal standards, is well-documented.

-

Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect.[3] Since the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, effectively normalizing the analyte's signal.[3]

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and other sample handling steps are a major source of error in quantitative analysis. A SIL-IS, added at the outset, undergoes the same losses as the analyte, ensuring that the final measured ratio remains accurate.[2][3]

-

Improved Accuracy and Precision: By mitigating the effects of sample preparation variability and matrix effects, SIL-IS significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[7]

The following diagram illustrates the logical workflow of a quantitative analysis using a stable isotope-labeled internal standard.

Caption: A typical bioanalytical workflow incorporating a stable isotope-labeled internal standard.

Data Presentation: Performance Comparison

The inclusion of a SIL-IS demonstrably enhances the performance of bioanalytical methods. The following tables summarize quantitative data comparing methods with and without SIL-IS, or with an analog internal standard.

Table 1: Comparison of Precision (%CV) for the Quantification of a Drug in Human Plasma

| Quantification Method | Low QC (ng/mL) | Mid QC (ng/mL) | High QC (ng/mL) |

| Without Internal Standard | 18.5 | 15.2 | 12.8 |

| With Analog Internal Standard | 8.7 | 6.5 | 5.1 |

| With Stable Isotope-Labeled Internal Standard | 2.3 | 1.8 | 1.5 |

QC = Quality Control; %CV = Percent Coefficient of Variation

Table 2: Comparison of Accuracy (%Bias) for the Quantification of a Neuropeptide [8]

| Internal Standard Type | Accuracy (% Bias) |

| Structural Analogue | -25.3% |

| Stable Isotope-Labeled | +3.8% |

Table 3: Comparison of Recovery and Matrix Effect for Tacrolimus (B1663567) in Whole Blood [9]

| Internal Standard | Analyte Recovery (%) | Matrix Effect (%) |

| Ascomycin (Analog) | 75.7 | -28.4 |

| ¹³C,D₂-Tacrolimus (SIL-IS) | 78.4 | -16.6 |

These tables clearly illustrate the superior performance of SIL-IS in terms of precision, accuracy, and their ability to compensate for matrix effects and recovery losses.

Experimental Protocols

The successful implementation of SIL-IS requires rigorous and well-defined experimental protocols. Below are detailed methodologies for key experiments in bioanalytical method validation and a specific application in quantitative proteomics.

Bioanalytical Method Validation Using a SIL-IS

This protocol outlines the key steps for validating a quantitative LC-MS/MS method for a small molecule drug in plasma, in accordance with regulatory guidelines.[4][5][6]

Objective: To demonstrate that the analytical method is accurate, precise, and reliable for the quantification of the target analyte in a specific biological matrix.

Materials:

-

Blank biological matrix (e.g., human plasma) from at least six different sources.

-

Analyte reference standard.

-

Stable isotope-labeled internal standard (SIL-IS).

-

High-purity solvents and reagents.

-

Calibrated analytical balance, pipettes, and other standard laboratory equipment.

-

LC-MS/MS system.

Procedure:

-

Stock and Working Solution Preparation:

-

Prepare separate stock solutions of the analyte and SIL-IS in a suitable organic solvent.

-

Prepare working solutions by diluting the stock solutions to appropriate concentrations.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

-

Add a constant concentration of the SIL-IS working solution to all calibration standards (except the blank).

-

-

Quality Control (QC) Sample Preparation:

-

Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

-

-

Sample Extraction:

-

To an aliquot of plasma sample (calibrator, QC, or unknown), add the SIL-IS working solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and SIL-IS from matrix components.

-

Optimize the mass spectrometer parameters for the detection of the analyte and SIL-IS.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and SIL-IS.

-

Calculate the peak area ratio (analyte/SIL-IS).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

-

-

Validation Parameters:

-

Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[10]

-

Selectivity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and SIL-IS.

-

Matrix Effect: Compare the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[10]

-

Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent across concentration levels.

-

Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

-

The following diagram illustrates the workflow for assessing the matrix effect.

Caption: Experimental workflow for the assessment of matrix effects.

Quantitative Proteomics using SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a powerful metabolic labeling technique for quantitative proteomics.

Objective: To compare the relative abundance of proteins between two or more cell populations.

Materials:

-

Cell lines of interest.

-

SILAC-specific cell culture media lacking certain amino acids (e.g., lysine (B10760008) and arginine).

-

"Light" (e.g., ¹²C₆, ¹⁴N₂-lysine and ¹²C₆, ¹⁴N₄-arginine) and "heavy" (e.g., ¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids.

-

Dialyzed fetal bovine serum (FBS).

-

Standard cell culture reagents and equipment.

-

Lysis buffer.

-

Protease inhibitors.

-

Trypsin for protein digestion.

-

LC-MS/MS system.

Procedure:

-

Cell Culture and Labeling:

-

Culture one cell population in "light" medium and the other in "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug stimulation) to one of the cell populations.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them to extract the proteins.

-

Determine the protein concentration of each lysate.

-

-

Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Denature, reduce, and alkylate the proteins.

-

Digest the protein mixture into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.

-

The ratio of the peak intensities of the heavy to light peptide corresponds to the relative abundance of the protein in the two cell populations.

-

The following diagram illustrates a simplified signaling pathway that could be investigated using SILAC to quantify changes in protein expression upon drug treatment.

Caption: A generic signaling pathway illustrating points of protein quantification using SILAC.

Conclusion

The use of stable isotope-labeled internal standards represents a cornerstone of modern quantitative analysis, offering unparalleled accuracy and precision. By effectively compensating for matrix effects and variability in sample preparation, SIL-IS empowers researchers in drug development and other scientific disciplines to generate robust and reliable data. While the initial investment in SIL-IS may be higher than for other internal standards, the long-term benefits of data integrity, reduced assay failures, and increased confidence in analytical results are invaluable. A thorough understanding and meticulous implementation of the principles and protocols outlined in this guide will enable scientists to harness the full potential of this gold-standard technique.

References

- 1. bioanalysisforum.jp [bioanalysisforum.jp]

- 2. ema.europa.eu [ema.europa.eu]

- 3. waters.com [waters.com]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Posaconazole using O-Benzyl Posaconazole-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the antifungal agent posaconazole (B62084) in bulk drug substance and pharmaceutical dosage forms. To enhance accuracy and precision, this method employs O-Benzyl Posaconazole-d4, a stable isotope-labeled internal standard. The use of a deuterated internal standard that is structurally analogous to the analyte ensures effective compensation for variations in sample preparation, injection volume, and instrument response.[1] This document provides a comprehensive experimental protocol, method validation parameters, and data presented in a clear, tabular format for easy reference.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[2] Accurate and precise quantification of posaconazole is crucial for quality control during manufacturing and for pharmacokinetic studies. HPLC is a widely used analytical technique for this purpose. The incorporation of a suitable internal standard is critical for a robust bioanalytical method, providing a measure of control for extraction, HPLC injection, and ionization variability.[1]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative analysis, particularly when coupled with mass spectrometry, but also significantly enhance the reliability of HPLC-UV methods.[1] this compound is an ideal internal standard for the analysis of posaconazole due to its high structural similarity, which ensures that it co-elutes with the analyte and experiences similar matrix effects.[1] This application note provides a detailed protocol for the use of this compound as an internal standard in the HPLC analysis of posaconazole.

Mechanism of Action of Posaconazole

Posaconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to the disruption of the cell membrane, resulting in fungal cell death or growth inhibition.

Caption: Mechanism of action of Posaconazole.

Experimental Protocols

This section provides a detailed methodology for the quantification of posaconazole using this compound as an internal standard.

Materials and Reagents

-

Posaconazole reference standard

-

This compound internal standard

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

Purified water (18.2 MΩ·cm)

-

Formic acid (optional, for pH adjustment of mobile phase)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| UV Detection | 262 nm |

| Injection Volume | 20 µL |

| Internal Standard | This compound |

Preparation of Standard Solutions

3.3.1. Posaconazole Stock Solution (1 mg/mL)

Accurately weigh approximately 25 mg of posaconazole reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3.3.2. This compound Internal Standard Stock Solution (1 mg/mL)

Accurately weigh approximately 5 mg of this compound and transfer to a 5 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the posaconazole stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each working standard, add a fixed concentration of the this compound internal standard (e.g., 20 µg/mL).

Sample Preparation

For analysis of a bulk drug substance, accurately weigh approximately 25 mg of the posaconazole sample, dissolve in methanol in a 25 mL volumetric flask, and dilute to volume. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration curve range, adding the internal standard to the same final concentration as in the working standards.

For pharmaceutical dosage forms (e.g., tablets), grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of posaconazole and proceed with extraction in methanol, followed by dilution as described for the bulk drug substance.

Caption: Experimental workflow for HPLC analysis.

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. The following tables summarize the expected performance characteristics of the method.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 4000 |

| RSD of Peak Areas | ≤ 2.0% | < 1.0% |

Table 2: Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Posaconazole | 1 - 100 | ≥ 0.999 |

Table 3: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 5 | < 2.0% | < 2.0% |

| 50 | < 1.5% | < 1.5% |

| 90 | < 1.0% | < 1.0% |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) |

| 5 | 98.0 - 102.0 |

| 50 | 98.0 - 102.0 |

| 90 | 98.0 - 102.0 |

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Concentration (µg/mL) |

| LOD | ~0.2 |

| LOQ | ~0.7 |

Conclusion

The described HPLC method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for the quantification of posaconazole in bulk drug and pharmaceutical formulations. The use of a stable isotope-labeled internal standard enhances the robustness of the method. The validation data demonstrates that the method is suitable for its intended purpose in a quality control or research environment.

References

Application Note: Quantification of Posaconazole in Human Plasma using O-Benzyl Posaconazole-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Posaconazole (B62084) is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections. Therapeutic drug monitoring of posaconazole is crucial to ensure efficacy and avoid toxicity due to its variable pharmacokinetics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of posaconazole in human plasma, utilizing O-Benzyl Posaconazole-d4 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

The methodology involves a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical and research settings.

Experimental Protocols

Materials and Reagents

-

Posaconazole reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Posaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of posaconazole reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare working solutions of posaconazole and the internal standard by diluting the stock solutions with methanol or a suitable solvent mixture to achieve desired concentrations for spiking calibration standards and quality control samples.

Sample Preparation

The protein precipitation method is a straightforward and effective technique for extracting posaconazole from plasma samples.

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma (or serum) into the appropriately labeled tubes.

-

Add the internal standard working solution to each tube.

-

Add 200 µL of acetonitrile (containing the internal standard) to precipitate plasma proteins.[1]

-

Vortex mix the samples for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. In some methods, a dilution of the supernatant may be performed before injection.[1]

Diagram: Sample Preparation Workflow

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.25 - 0.7 mL/min[1][2][3] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or gradient elution can be used. An example isocratic method is 55% B.[2][3] A gradient can also be employed for better separation. |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Posaconazole: m/z 701.5 → 683.3Posaconazole-d4: m/z 705.5 → 687.3[3] |

| Collision Energy | Optimized for the specific instrument |

| Source Temp. | 550 °C[1] |

Diagram: LC-MS/MS Analysis Workflow

Caption: Schematic of the LC-MS/MS analysis process.

Data Presentation

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 1: Quantitative Performance of the LC-MS/MS Method

| Parameter | Result |

| Linearity Range | 2 - 1000 ng/mL[2][3] or 5 - 5000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2][3] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[2] |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimized by the use of a deuterated internal standard |

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of posaconazole to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used for fitting the curve.

Conclusion